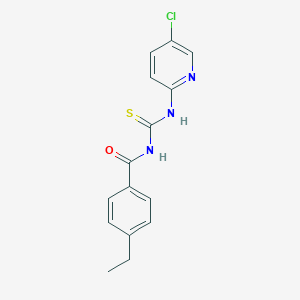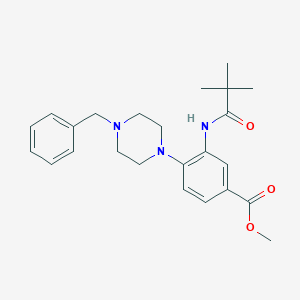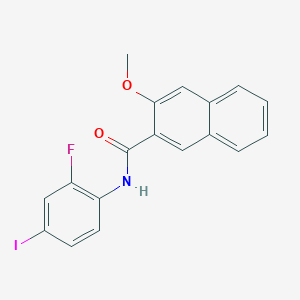![molecular formula C23H25Cl2N3O5 B250970 METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE](/img/structure/B250970.png)
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a piperazine ring, an acetyl group, and a dichlorophenoxypropanoyl moiety. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution, where 4-chlorobenzoyl chloride reacts with piperazine under basic conditions.
Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride.
Attachment of the Dichlorophenoxypropanoyl Group: The final step involves the reaction of the intermediate with 2-(2,4-dichlorophenoxy)propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the acetyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and benzoate moieties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Materials Science: Its unique structure allows for exploration in the development of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase and receptors like GABA receptors.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to altered physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)benzoate
- Methyl 4-(4-acetylpiperazin-1-yl)benzoate
- Methyl 4-(4-chloropiperazin-1-yl)benzoate
Uniqueness
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE stands out due to its combination of a dichlorophenoxypropanoyl group and an acetylated piperazine ring, which imparts unique chemical and biological properties not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C23H25Cl2N3O5 |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
methyl 4-(4-acetylpiperazin-1-yl)-3-[2-(2,4-dichlorophenoxy)propanoylamino]benzoate |
InChI |
InChI=1S/C23H25Cl2N3O5/c1-14(33-21-7-5-17(24)13-18(21)25)22(30)26-19-12-16(23(31)32-3)4-6-20(19)28-10-8-27(9-11-28)15(2)29/h4-7,12-14H,8-11H2,1-3H3,(H,26,30) |
Clave InChI |
SHMYTOGCHWJPJU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B250889.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250890.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250894.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B250896.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250898.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B250899.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)
![2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250901.png)

![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
